FPI-1523 vs. Avibactam: Sub-Nanomolar Potency Against CTX-M-15 β-Lactamase
FPI-1523 exhibits an approximately 8-fold higher binding affinity for CTX-M-15 compared to avibactam, as determined by kinetic assays [1]. This is a critical distinction for researchers studying this prevalent extended-spectrum β-lactamase. The Kd value of 4 nM for FPI-1523 represents a significant improvement in target engagement .
| Evidence Dimension | Binding Affinity to CTX-M-15 (Kd) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Avibactam: 32 nM |
| Quantified Difference | FPI-1523 has 8x higher affinity (lower Kd value) |
| Conditions | In vitro kinetic assay (as described in primary reference) |
Why This Matters
This 8-fold higher affinity ensures robust inhibition of CTX-M-15 in experimental models, making FPI-1523 a more effective tool for studying this resistance mechanism.
- [1] King, A. M.; et al. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chem. Biol. 2016, 11 (4), 864–868. View Source
